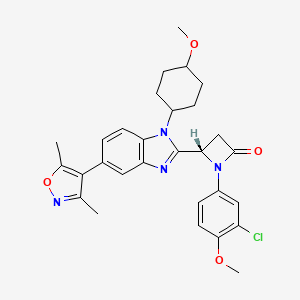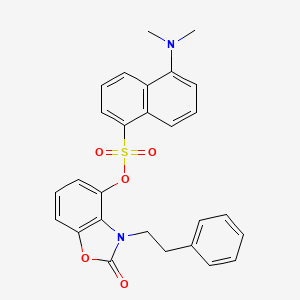
2,6-Dichlorobenzoic acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichlorobenzoic acid-d3 is a deuterium-labeled derivative of 2,6-Dichlorobenzoic acid. It is a stable isotope compound where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for detailed studies of metabolic and pharmacokinetic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzoic acid-d3 typically involves the chlorination of benzoic acid derivatives. One common method starts with 2,6-dichlorobenzaldehyde, which undergoes chlorination in the presence of an organic solvent and a chlorinating agent to form 2,6-dichlorobenzoyl chloride. This intermediate is then hydrolyzed under alkaline conditions and subsequently acidified to yield 2,6-Dichlorobenzoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of the deuterium-labeled compound .
化学反応の分析
Types of Reactions
2,6-Dichlorobenzoic acid-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Conversion to benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Esterification: Formation of esters of 2,6-Dichlorobenzoic acid.
科学的研究の応用
2,6-Dichlorobenzoic acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and studies of chemical kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,6-Dichlorobenzoic acid-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the metabolic and pharmacokinetic profiles of drugs. This is due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions. The compound can act as a tracer, allowing researchers to study the detailed pathways and mechanisms of drug metabolism .
類似化合物との比較
2,6-Dichlorobenzoic acid-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,6-Dichlorobenzoic acid: The non-deuterated version, commonly used in organic synthesis.
2,4-Dichlorobenzoic acid: Another chlorinated benzoic acid with different substitution patterns.
2,3-Dichlorobenzoic acid: Similar structure but with chlorine atoms at different positions
The uniqueness of this compound lies in its ability to provide detailed insights into chemical and biochemical processes due to the presence of deuterium.
特性
分子式 |
C7H4Cl2O2 |
|---|---|
分子量 |
194.03 g/mol |
IUPAC名 |
2,6-dichloro-3,4,5-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChIキー |
MRUDNSFOFOQZDA-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)C(=O)O)Cl)[2H] |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




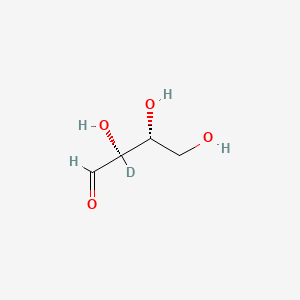
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

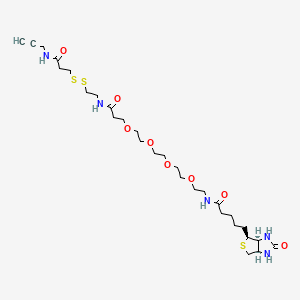


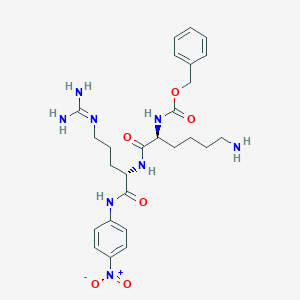

![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
